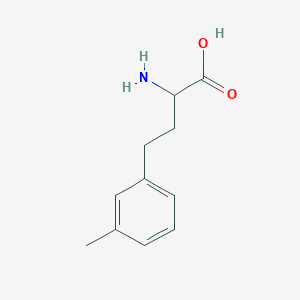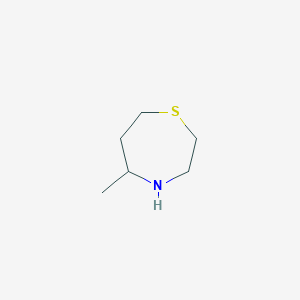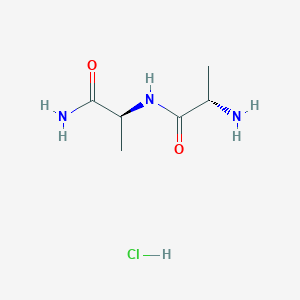
Ácido 2-amino-4-M-tolilbútirico
Descripción general
Descripción
2-Amino-4-M-tolyl-butyric acid is an organic compound with the molecular formula C₁₂H₁₈N₂O₂ It is a derivative of butyric acid and contains an amino group and a methyl group on the benzene ring
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of toluene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting ketone is then reduced to the corresponding amine.
Reductive Amination: This involves the reaction of 4-methylbenzene-1,2-diamine with butyric acid in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Hydrolysis of N-alkylated derivatives: The compound can also be synthesized by hydrolyzing N-alkylated derivatives of 2-amino-4-methylbutyric acid.
Industrial Production Methods: The industrial production of 2-Amino-4-M-tolyl-butyric acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.
Types of Reactions:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Concentrated nitric acid (HNO₃) or halogenating agents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-Amino-4-M-tolyl-butyric acid amine oxide.
Reduction: 2-Amino-4-M-tolyl-butan-1-ol.
Substitution: Nitro- or halogenated derivatives of 2-Amino-4-M-tolyl-butyric acid.
Aplicaciones Científicas De Investigación
2-Amino-4-M-tolyl-butyric acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biochemical pathways.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and metabolic diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
Target of Action
Many compounds interact with specific proteins or enzymes in the body, altering their function. These proteins or enzymes are often referred to as the compound’s “targets”. The targets of a compound depend on its chemical structure and the specific biological context in which it is used .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target protein or enzyme, which then alters the target’s function .
Biochemical Pathways
Compounds can affect various biochemical pathways in the body. For example, they might inhibit or activate specific enzymes, alter signal transduction pathways, or affect the synthesis or degradation of other molecules .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (often abbreviated as ADME). Factors such as the compound’s chemical properties, route of administration, and the individual’s physiology can all affect its pharmacokinetics .
Result of Action
The result of the compound’s action depends on its mode of action and the biochemical pathways it affects. This could range from altering cellular functions to producing a therapeutic effect in the body .
Action Environment
The action of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .
Comparación Con Compuestos Similares
2-Aminobutyric acid
4-Methylbenzene-1,2-diamine
4-(m-Tolyl)butanoic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-amino-4-(3-methylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-3-2-4-9(7-8)5-6-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJMMMOBDAVUBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Oxa-1-azaspiro[3.3]heptane](/img/structure/B1441835.png)
![2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL](/img/structure/B1441836.png)




![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1441845.png)



![Pyrazolo[1,5-A]pyridin-2-ylmethanamine](/img/structure/B1441850.png)

